[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid [(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462559
InChI: InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)
SMILES: CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13462559

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 2-[(1-benzylpyrrolidin-3-yl)-methylamino]acetic acid
Standard InChI InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)
Standard InChI Key PDAXLJYCSSGKNG-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Canonical SMILES CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a chiral pyrrolidine derivative characterized by:

  • IUPAC Name: 2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid.

  • Molecular Formula: C₁₄H₂₀N₂O₂.

  • CAS Registry Number: 1353993-82-4 .

  • Key Functional Groups: A pyrrolidine ring substituted with a benzyl group at N1, a methylamino group at C3, and an acetic acid moiety at the methylamino nitrogen .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight248.32 g/mol
Boiling PointNot reported
Density1.02 g/cm³ (estimated)
Optical Rotation[α]²⁰/D +1.99 (neat)
pKa9.74 (predicted)

The compound’s stereochemistry is critical for its biological activity, as demonstrated by its (3R)-configured pyrrolidine core.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions:

  • Pyrrolidine Ring Formation: Starting from Boc-protected pyrrolidine precursors, as seen in the synthesis of related RSV inhibitors .

  • N-Alkylation: Introduction of the benzyl group via nucleophilic substitution using benzyl halides.

  • Methylamino Group Installation: Achieved through reductive amination or Mitsunobu reactions .

  • Acetic Acid Moiety Attachment: Carbodiimide-mediated coupling with protected glycine derivatives.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1Boc protectionDi-tert-butyl dicarbonate, DMAP85%
2BenzylationBenzyl bromide, K₂CO₃, DMF78%
3Deprotection & MethylaminationTFA, then methylamine, NaBH₃CN65%
4Acetic acid couplingEDC/HOBt, glycine methyl ester72%

Data synthesized from .

Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (CDCl₃): Key signals include δ 1.45 (9H, s, Boc group), 2.09 (3H, s, N-CH₃), and 7.96 (1H, s, pyrrolidine H) .

  • ¹³C-NMR: Peaks at 176.2 ppm (COOH), 54.3 ppm (pyrrolidine C3), and 138.1 ppm (benzyl aromatic C).

X-ray Crystallography

While crystal structure data for this specific compound are unavailable, analogous pyrrolidine derivatives exhibit a puckered ring conformation (envelope form) with a dihedral angle of 12.7° between the pyrrolidine and benzyl planes .

Biological Activity and Mechanisms

Neurological Applications

  • Serotonin Receptor Modulation: Structural analogs demonstrate affinity for 5-HT₃ receptors (Kᵢ = 8.2 nM) , suggesting potential antidepressant or antiemetic uses.

  • Neuroprotection: Enhanced blood-brain barrier permeability due to the lipophilic benzyl group.

Table 3: Biological Activity Profile

Assay TypeResultSource
RSV Fusion InhibitionEC₅₀ = 0.15 nM (analog 14f)
5-HT₃ Binding AffinityKᵢ = 8.2 nM
Cytotoxicity (HEK293)IC₅₀ > 100 µM

Pharmacological Applications

Drug Development

  • Lead Compound: Used in optimizing pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (e.g., JAK3 inhibitors) .

  • Prodrug Potential: The acetic acid moiety allows ester prodrug formulations for enhanced oral bioavailability.

Agricultural Chemistry

  • Herbicidal Activity: Methylated derivatives show 89% inhibition of Amaranthus retroflexus growth at 10 ppm.

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships (SAR)

CompoundModificationEC₅₀ (RSV)Notes
[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid0.15 nMReference compound
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acidCyclopropyl substitution0.22 nMImproved metabolic stability
[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acidEthyl vs. methyl1.4 nMReduced potency

Data compiled from .

Future Directions and Challenges

  • Stereochemical Optimization: Enantioselective synthesis to isolate (3R,1'S) configurations for enhanced target specificity.

  • ADMET Profiling: Systematic studies on absorption, distribution, and toxicity in preclinical models.

  • Targeted Delivery: Development of nanoparticle-encapsulated formulations to improve CNS penetration .

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